molecular formula C57H98O6 B1243407 TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

Cat. No. B1243407
M. Wt: 879.4 g/mol
InChI Key: CDNDFDKFZBPPFW-AXJGXPKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6] is a triglyceride.

Scientific Research Applications

  • Enhancing Bioavailability : A study by Shuai et al. (2016) focuses on enhancing the bioavailability of tectorigenin (TG), an isoflavone aglycone extracted from plants. They developed amorphous solid dispersions of TG to increase its aqueous solubility and oral bioavailability. This research is significant for clinical applications of TG, indicating a method to overcome limitations due to poor water solubility and low membrane permeability (Shuai et al., 2016).

  • Synthesis of Specific Fatty Acids : Gnädig et al. (2001) conducted research on the synthesis of specific fatty acid isomers and their radiolabeled analogs. This study contributes to understanding the metabolic pathways and physiological effects of these fatty acids, which is relevant for scientific research involving TG and its metabolites (Gnädig et al., 2001).

  • Comprehensive Qualification and Quantification of TGs : Guan et al. (2017) aimed to comprehensively analyze TGs with specific fatty acid chain composition in various tissues. This study provides a systematic approach for accurate analysis of TGs, which is crucial for understanding their role in diseases like cardiovascular and liver diseases (Guan et al., 2017).

  • Endogenous Production from Dietary Sources : Jaudszus et al. (2014) investigated the hypothesis that trans palmitoleic acid, which is structurally related to TG, could be endogenously produced from vaccenic acid. This research provides insight into the metabolic processing of fatty acids related to TG (Jaudszus et al., 2014).

  • Metabonomics Analysis of Traditional Medicine : Xin and Wang (2017) conducted a metabonomics analysis of Fuzi Lizhong Decoction, which includes TG. This study helps in identifying biomarkers for therapeutic agents and understanding the metabolic pathways influenced by traditional medicines containing TG (Xin & Wang, 2017).

  • Compositional Analysis of Drugs and Biological Products : May, Wheeler, and Grosso (1988) discuss the use of thermogravimetry (TG) for the compositional analysis of drugs and injectable biological products. This methodology is essential for ensuring the quality and consistency of pharmaceutical products (May, Wheeler, & Grosso, 1988).

properties

Molecular Formula

C57H98O6

Molecular Weight

879.4 g/mol

IUPAC Name

[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

InChI

InChI=1S/C57H98O6/c1-4-7-10-13-16-19-22-25-27-28-30-32-35-38-41-44-47-50-56(59)62-53-54(52-61-55(58)49-46-43-40-37-34-31-24-21-18-15-12-9-6-3)63-57(60)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h16,19,21,24-27,29-30,32,38,41,54H,4-15,17-18,20,22-23,28,31,33-37,39-40,42-53H2,1-3H3/b19-16-,24-21-,27-25-,29-26-,32-30-,41-38-/t54-/m1/s1

InChI Key

CDNDFDKFZBPPFW-AXJGXPKFSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COC(=O)CCCC=CCC=CCC=CCC=CCCCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
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TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]
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TG(16:1(9Z)/18:1(9Z)/20:4(5Z,8Z,11Z,14Z))[iso6]

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